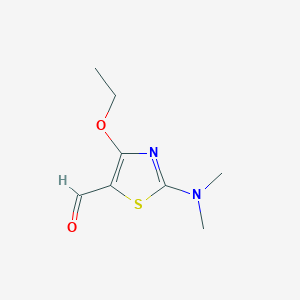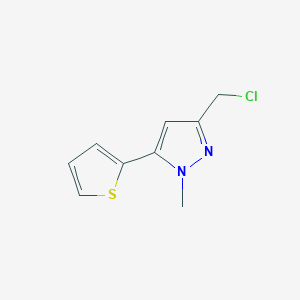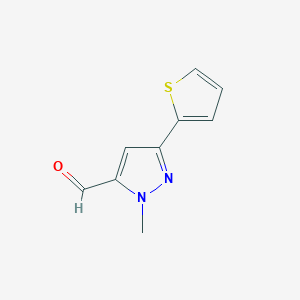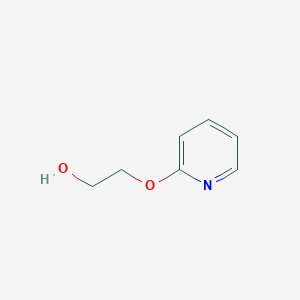
3,4-Dihydro-1H-carbazol-2(9H)-one
Übersicht
Beschreibung
3,4-Dihydro-1H-carbazol-2(9H)-one, commonly referred to as DHC, is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It has been used for a variety of purposes, including as a precursor for the synthesis of other compounds, as a drug, and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Carbodiimide Mediated Synthesis : 3,4-Dihydro-1H-carbazol-2(9H)-one, derived from tetrahydrocarbazole oxidation, is used to form novel thiazolidin-4-ones and thiazole derivatives. These are synthesized through reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA), thiosemicarbazone derivative, α-haloacids, and phenacyl bromides. The structures of these compounds are established through various spectral data and elemental analysis (Gautam & Chaudhary, 2014).
Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization : Utilizing cyclic 2-diazo-1,3-diketones and N-arylamides, a Rh(III)-catalyzed reaction involving C–H activation and cyclization yields N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones. This process is noted for its efficiency, simplicity, scalability, and tolerance of a broad range of functional groups. It produces only H2O and N2 as byproducts (Zuo et al., 2017).
- y-derivatives and other compounds during incubation with 2,3,4,9-tetrahydro-1H-carbazole. The products include 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one and 6′-iminobicyclohexylidene-2′,4′-dien-2-one, among others. This demonstrates the potential for biotransformation of carbazole derivatives for various applications (Waldau et al., 2009).
Antimicrobial Activity : Synthesized 9H-carbazole derivatives have been evaluated for their antimicrobial properties. This involves converting carbazole into heterocyclic derivatives and testing them as potential antimicrobial agents, indicating the utility of carbazole derivatives in developing new antimicrobial solutions (Salih et al., 2016).
Synthesis in Medicinal Chemistry : Carbazole derivatives, including those involving 2,3-dihydro-1H-carbazol-4(9H)-one, are important in medicinal chemistry for their wide range of biological activities. Their modification can lead to compounds with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, making them valuable in drug development and pharmacology (Tsutsumi et al., 2016).
Synthesis of Novel Compounds for Organic Light Emitting Diodes : Carbazole derivatives, including those with 9H-carbazole structures, have been synthesized for applications in organic light-emitting diodes (OLEDs). These compounds, due to their photophysical properties, are investigated for use as active emissive layers in OLEDs, highlighting the importance of carbazole derivatives in the development of advanced electronic materials (Çiçek et al., 2018).
Photophysical Characterization : The photophysical properties of carbazole derivatives are studied for various applications. This includes investigation in different solvents, which is crucial for understanding their behavior in diverse environments, especially in the context of photochemistry and photophysics (Ghosh et al., 2013).
Eigenschaften
IUPAC Name |
1,3,4,9-tetrahydrocarbazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXBMDJOLNSLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1H-carbazol-2(9H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)
